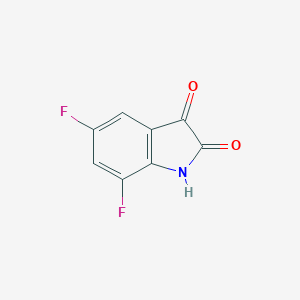

5,7-Difluoroindoline-2,3-dione

Descripción general

Descripción

5,7-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C8H3F2NO2. This compound is of significant interest due to the incorporation of fluorine atoms, which can influence its reactivity, selectivity, and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5,7-Difluoroindoline-2,3-dione involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and copper catalysts suggests that scalable and efficient production methods could be developed based on these principles.

Análisis De Reacciones Químicas

Types of Reactions

5,7-Difluoroindoline-2,3-dione undergoes various types of chemical reactions, including:

Electrophilic substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions are common.

Nucleophilic addition: The carbonyl groups in the compound can undergo nucleophilic addition reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

Nucleophilic addition: Reagents like Grignard reagents and organolithium compounds are commonly used.

Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic addition can result in the formation of alcohols or other functionalized products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,7-Difluoroindoline-2,3-dione has been identified as a promising scaffold for the development of biologically active compounds. Its derivatives exhibit a range of pharmacological activities, including:

- Antitumor Activity : Compounds derived from indoline scaffolds have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : The compound has also been explored for its antibacterial and antifungal activities. Research indicates that derivatives of this compound can effectively inhibit the growth of pathogenic microorganisms, making them potential candidates for new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics:

- Organic Photovoltaics (OPVs) : As an electron acceptor material, it can be incorporated into organic solar cells. Its ability to facilitate charge separation and transport enhances the efficiency of photovoltaic devices .

- Light Emitting Diodes (OLEDs) : The compound's luminescent properties are being investigated for use in OLEDs, where it could contribute to improved color purity and device stability .

Materials Science

In addition to its applications in medicine and electronics, this compound is being studied for its role in materials science:

- Photopolymerization : The compound can act as a photoinitiator in polymerization reactions, leading to the formation of cross-linked polymer networks that are useful in coatings and adhesives .

- Dyes and Pigments : Its vibrant color properties allow for applications in dyeing processes and as pigments in various materials. The stability and lightfastness of the dyes derived from this compound are particularly advantageous .

| Compound | Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | Antitumor | MCF-7 (breast cancer) | 10 | |

| Compound B | Antimicrobial | E. coli | 15 | |

| Compound C | Anti-inflammatory | PBMCs | 12 |

Table 2: Electronic Properties of this compound

Mecanismo De Acción

The mechanism of action of 5,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Difluoroindoline-2,3-dione: Another fluorinated indole derivative with similar properties and applications.

5,6-Difluoroindoline-2,3-dione: A closely related compound with slight differences in fluorine atom positioning, affecting its reactivity and biological activity.

Uniqueness

5,7-Difluoroindoline-2,3-dione is unique due to its specific fluorine atom positioning, which can influence its reactivity, selectivity, and biological activity

Actividad Biológica

5,7-Difluoroindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and detailed findings from relevant studies.

This compound can be synthesized through various methods that typically involve the reaction of fluorinated isatins with appropriate reagents. The synthesis often utilizes starting materials such as isatin derivatives and fluorinated agents under controlled conditions to yield the desired product with high purity and yield.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : A study demonstrated that derivatives of indoline-2,3-dione exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis via caspase activation and disruption of mitochondrial function .

- IC50 Values : The IC50 values for this compound derivatives ranged from low nanomolar concentrations to micromolar levels, indicating potent activity. For instance, certain derivatives showed IC50 values as low as 20 nM against MCF-7 cells .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction via caspase activation |

| A549 | 30 | Disruption of mitochondrial membrane potential |

| HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |

Antiviral Activity

The antiviral potential of this compound has also been investigated:

- Mechanism : Research indicates that some derivatives may inhibit viral replication at early stages by affecting the intracellular production of viral proteins . However, specific studies on this compound's direct antiviral effects remain limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the compound's lipophilicity and overall biological activity. Variations in substituents on the indoline ring significantly impact potency .

- Comparative Studies : In comparative studies with other indoline derivatives, those with additional halogen substitutions or modifications at specific positions showed enhanced anticancer activity. For example, compounds with both fluorine and chlorine substitutions exhibited increased cytotoxicity against various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on MCF-7 Cells : In a detailed study involving MCF-7 cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of programmed cell death .

- Combination Therapies : Research has also explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer cells. Such combinations have shown synergistic effects leading to improved therapeutic outcomes .

Propiedades

IUPAC Name |

5,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOCJGRNNIZUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588619 | |

| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116570-41-3 | |

| Record name | 5,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.